

In-Depth Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B151351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**, a key heterocyclic intermediate in the development of novel therapeutics and advanced materials.

Core Compound Data

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a substituted isoxazole that serves as a versatile building block in medicinal and agricultural chemistry.^[1] Its fluorinated phenyl ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The isoxazole core is a privileged scaffold known to interact with a wide range of biological targets.^[1]

Table 1: Physicochemical and Spectroscopic Data for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** and Analogues

Property	Value	Source / Analogue
Molecular Formula	C ₁₀ H ₈ FNO ₂	Chem-Impex[1]
Molecular Weight	193.18 g/mol	Chem-Impex[1]
Appearance	Off-white amorphous powder	Chem-Impex[1]
Melting Point	84-90 °C	Chem-Impex[1]
Storage Conditions	Store at 0-8 °C	Chem-Impex[1]
¹ H NMR (Representative)	δ 7.90–7.71 (m, 2H, ArH), 6.75 (s, 1H, isoxazole-H), 4.82 (s, 2H, CH ₂ –OH), 3.89 (s, 1H, OH)	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]
¹³ C NMR (Representative)	δ 170.3, 162.3, 139.9, 129.8, 126.3, 96.1, 60.5	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol[2]
FT-IR (Representative)	3200-3500 cm ⁻¹ (O-H stretch, broad), ~1600 cm ⁻¹ (C=N stretch), 1040 cm ⁻¹ (C–O–C stretch)	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]

Experimental Protocols

While a specific, detailed synthesis protocol for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is not readily available in the cited literature, the following is a representative experimental protocol for a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol. This method illustrates the common [3+2] cycloaddition reaction used for this class of compounds.[2]

Synthesis of (3-Aryl-isoxazol-5-yl)methanol via [3+2] Cycloaddition (General Protocol)

This two-step process involves the formation of an aldoxime followed by a cycloaddition reaction with propargyl alcohol.

Step 1: Synthesis of 4-Fluorobenzaldoxime

- In a suitable round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in pyridine.
- Add hydroxylamine hydrochloride (1.1 equivalents).
- Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic phase with anhydrous sodium sulfate and concentrate to yield the crude 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**

- To the crude 4-fluorobenzaldoxime, add a solution of sodium hypochlorite (NaOCl) to generate the corresponding nitrile oxide in situ.
- Simultaneously, add propargyl alcohol (1.5-2 equivalents) to the reaction mixture.
- The [3+2] cycloaddition reaction proceeds to form the isoxazole ring.
- Monitor the reaction by TLC.
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the crude product by column chromatography on silica gel to obtain **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.^[2]

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl_3 or DMSO-d_6 .
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet or as a thin film to identify key functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Applications and Biological Context

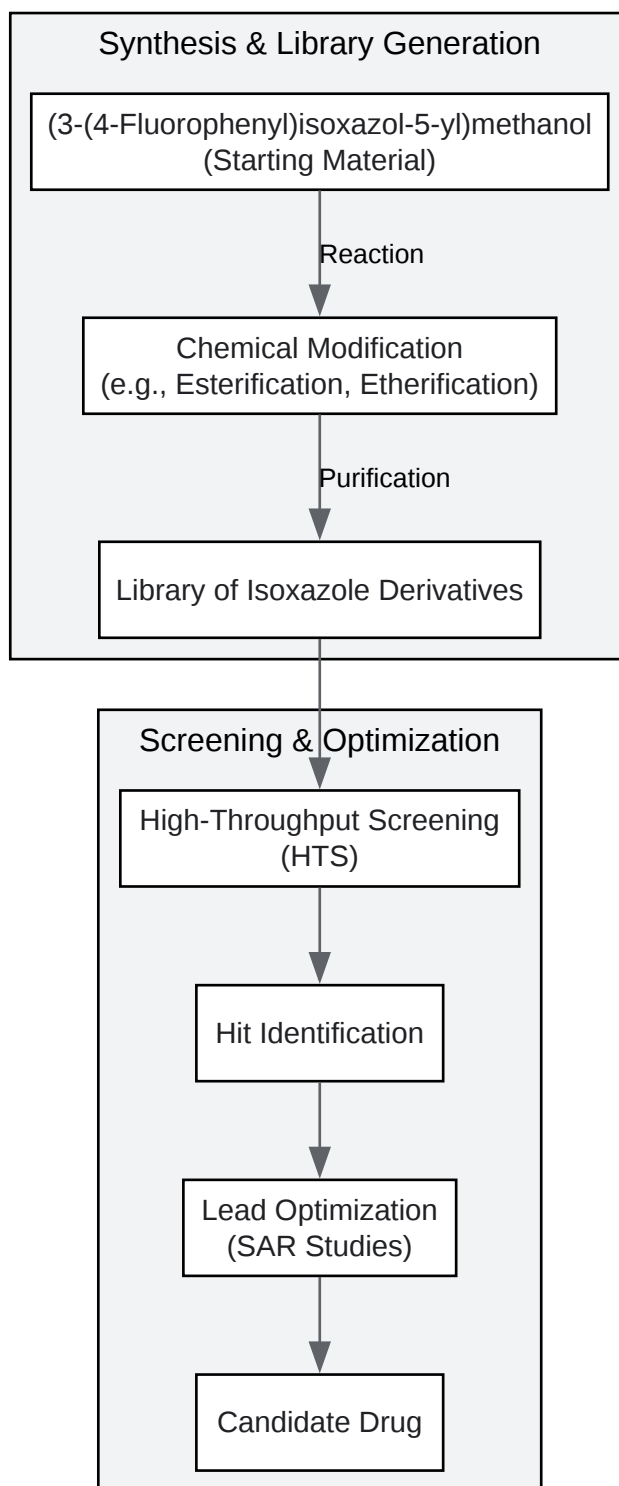
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a valuable intermediate in the synthesis of more complex molecules for various applications.

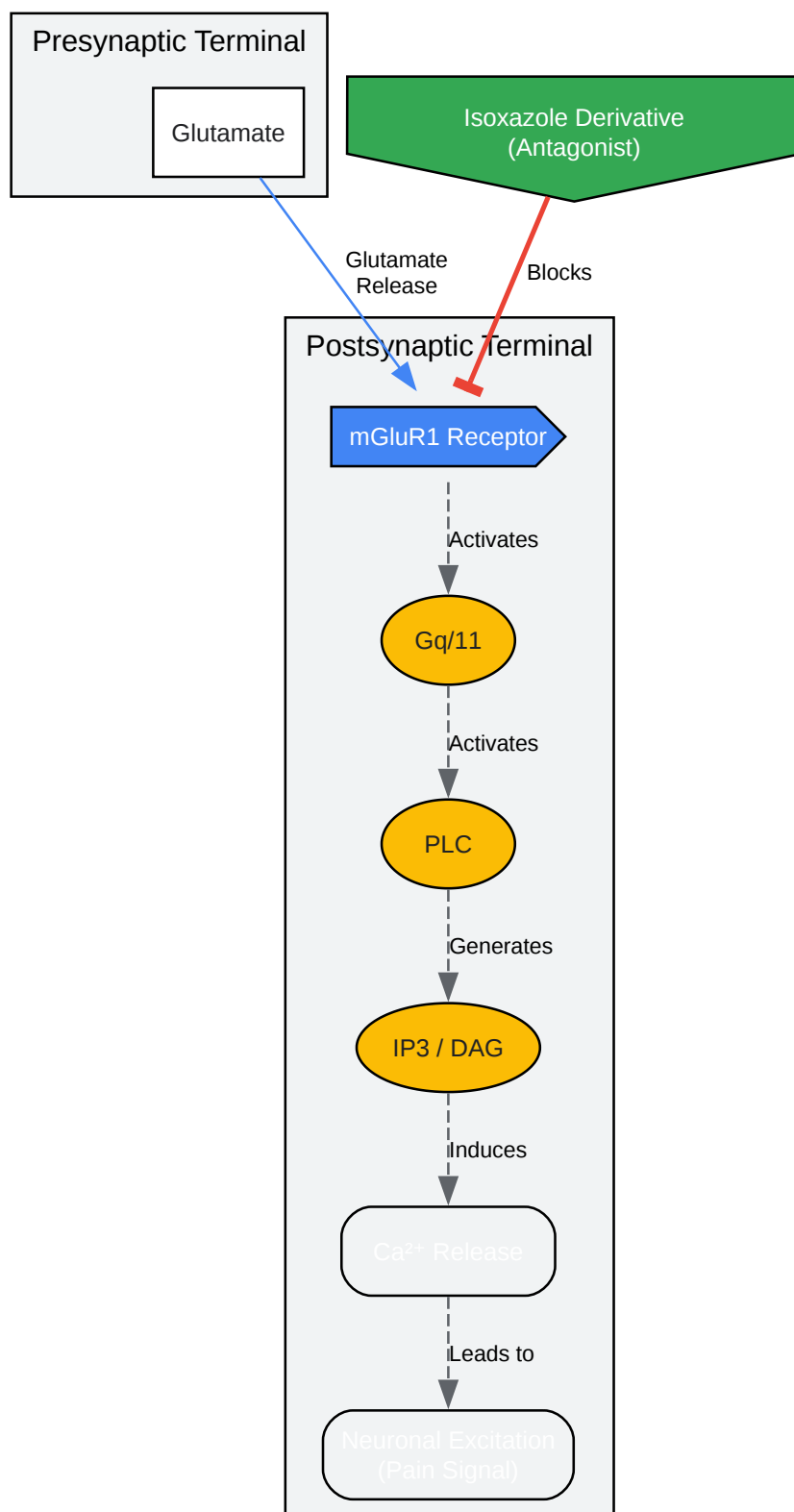
- Pharmaceutical Development: It serves as a key building block for pharmaceuticals targeting neurological disorders.^[1] The isoxazole scaffold is present in drugs that act as mGluR1 antagonists for neuropathic pain, anticonvulsants targeting voltage-gated sodium channels, and neuroprotective agents in models of Alzheimer's disease.^{[4][5][6]}
- Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals, where the isoxazole ring is a known toxophore in some insecticides and herbicides.^{[1][7]} The mode of action for some isoxazoline insecticides involves the allosteric modulation of GABA-gated chloride channels in insects.^[8]

Visualized Workflows and Pathways

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow where **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is used as a synthetic intermediate for creating a library of candidate compounds for biological screening.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151351#3-4-fluorophenyl-isoxazol-5-yl-methanol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com